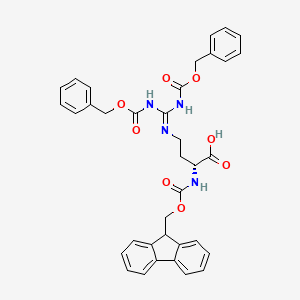
Fmoc-D-norArg(Z)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-norArg(Z)2-OH, also known as fluorenylmethyloxycarbonyl-D-norarginine(Z)2-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice for solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Z)2-OH typically involves the protection of the amino group of D-norarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide chemistry.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the fluorenylmethyloxycarbonyl byproduct.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of arginine, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides and imaging agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-D-norArg(Z)2-OH involves the protection of the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Boc)2-OH: Another derivative of arginine with a different protecting group.
Fmoc-norArg(pbf)-OH: A similar compound with a different protecting group.
Uniqueness
Fmoc-D-norArg(Z)2-OH is unique due to its specific protecting group, which offers stability under acidic conditions and can be selectively removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Propiedades
Fórmula molecular |
C36H34N4O8 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1 |
Clave InChI |
OJBZBKXVLYDJEI-WJOKGBTCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


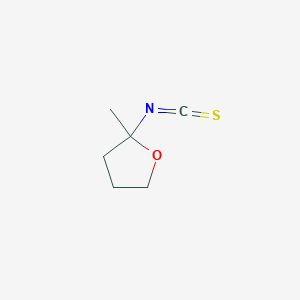

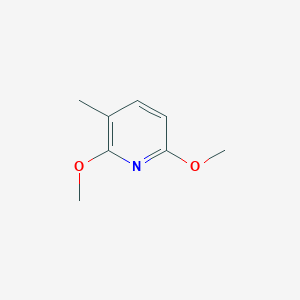
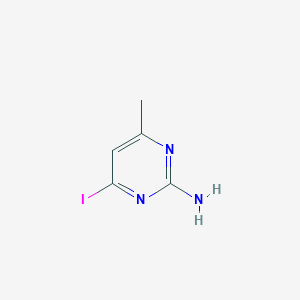

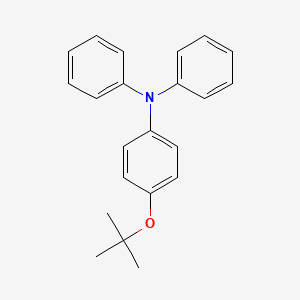
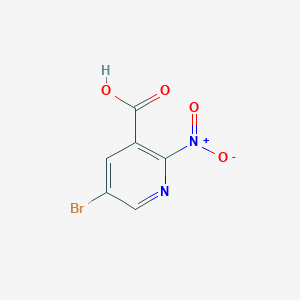
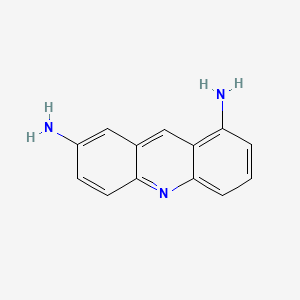

![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

